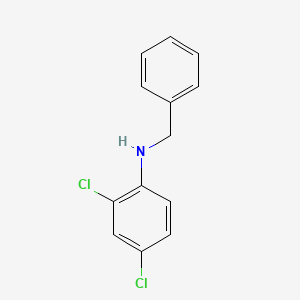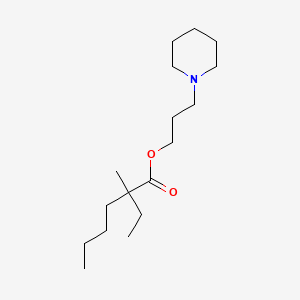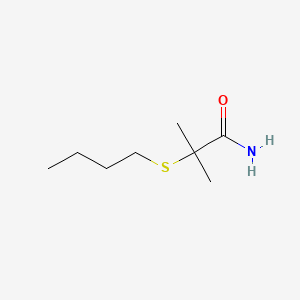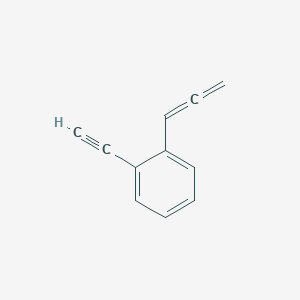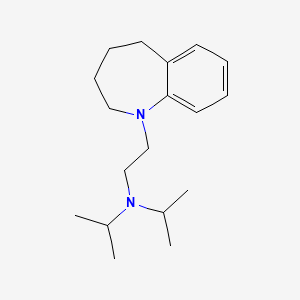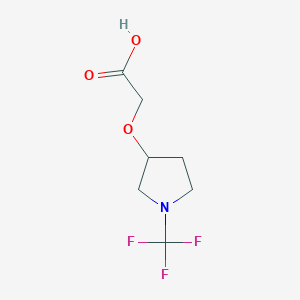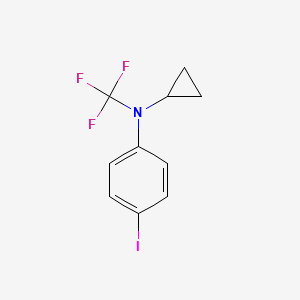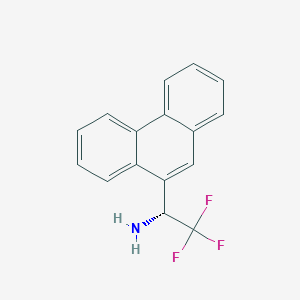silane CAS No. 61180-95-8](/img/structure/B13949003.png)
[(1-Ethyloctyl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyloctyl)oxysilane is an organosilicon compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyloctyl group through an oxygen atom. It is commonly used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Ethyloctyl)oxysilane can be synthesized through the reaction of trimethylsilanol with 1-bromoethyloctane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of (1-Ethyloctyl)oxysilane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyloctyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethyloctyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-Ethyloctyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological assays.
Mécanisme D'action
The mechanism by which (1-Ethyloctyl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethoxycyclopropyl)oxysilane: Similar in structure but with a cyclopropyl group instead of an ethyloctyl group.
(1-Ethylhexyl)oxysilane: Contains an ethylhexyl group instead of an ethyloctyl group.
Uniqueness
(1-Ethyloctyl)oxysilane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Propriétés
Numéro CAS |
61180-95-8 |
|---|---|
Formule moléculaire |
C13H30OSi |
Poids moléculaire |
230.46 g/mol |
Nom IUPAC |
decan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
Clé InChI |
XQOIZXGCFHQCPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
